Synta66

描述

Synta66 (S66) is a CRAC (Ca2+ release-activated Ca2+) channel inhibitor that blocks SOCE (store-operated Ca2+ entry) upon Ca2+ depletion from intracellular stores by thapsigargin in human vascular smooth muscle cells (VSMCs) with high potency .

Synthesis Analysis

Synta66 is an inhibitor of Orai, which forms the pore of the CRAC channel .Molecular Structure Analysis

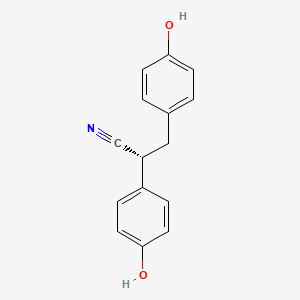

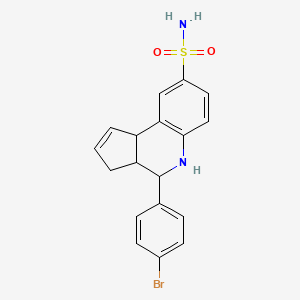

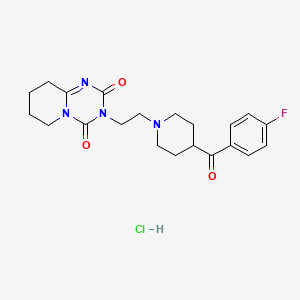

Synta66 contains total 45 bond(s); 28 non-H bond(s), 19 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 18 aromatic bond(s), 3 six-membered ring(s), 1 secondary amide(s) (aromatic), 2 ether(s) (aromatic), and 1 Pyridine(s) .Chemical Reactions Analysis

Synta66 (10 μM) nearly completely blocks the Ca2+ entry signal evoked by CaCl2 addition, whereas it moderately reduces Ca2+ mobilization from stores with 10% to 30% in platelet .Physical And Chemical Properties Analysis

Synta66 is a solid substance with a molecular weight of 352.36 g/mol .科学研究应用

Synta66: A Comprehensive Analysis of Scientific Research Applications

1. Inhibition of CRAC Channels in Cellular Models Synta66 acts as an inhibitor of Orai, which forms the pore of the CRAC channel. This inhibition is crucial in research involving store-operated calcium entry (SOCE) in cells, such as Müller glia, where Synta66 attenuates peak SOCE .

2. Modulation of Vascular Smooth Muscle Cells In human vascular smooth muscle cells (VSMCs), Synta66 blocks SOCE upon calcium depletion from intracellular stores, demonstrating high potency with IC50 values of 26 nM & 43 nM based on maximum calcium level & rate of increase, respectively .

Selective SOCE Inhibition: Synta66 is a selective SOCE inhibitor that blocks CRAC current (ICRAC) without significant off-target potency or affinity. This selectivity makes it a valuable tool for studying the specific pathways and functions of SOCE in various cell types .

作用机制

Target of Action

Synta66 is an inhibitor of the store-operated calcium entry (SOCE) channel Orai . The Orai channel forms the pore of the Calcium Release-Activated Calcium (CRAC) channel . The primary targets of Synta66 are the proteins Orai and STIM that form the SOC channel complex .

Mode of Action

Synta66 interacts with its target, the Orai1 channel, by binding to the extracellular site close to the transmembrane ™1 and TM3 helices and the extracellular loop segments . These segments are adjacent to the Orai1-selectivity filter . This binding results in the inhibition of the Orai1 channel, thereby blocking SOCE .

Biochemical Pathways

The SOCE pathway is typically activated by ligands of cell surface receptors such as G proteins that activate phospholipase C (PLC) to cleave phosphatidylinositol 4, 5-bisphosphate (PIP2) and produce inositol 1, 4, 5-trisphosphate (IP3) . IP3 binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER) membrane, leading to the release of Ca2+ from the ER . Cells respond to this depletion of ER intraluminal Ca2+ by opening Ca2+ channels to allow cellular influx, which is also the provenance of “SOCE” . Synta66 inhibits this process by blocking the Orai1 channel .

Pharmacokinetics

It is known that synta66 is soluble in dmso at 20 mg/ml .

Result of Action

Synta66 attenuates peak SOCE in Müller glia and prevents Orai channels from mediating the residual SOC current . It also blocks the Ca2+ entry signal evoked by CaCl2 addition, whereas it moderately reduces Ca2+ mobilization from stores . Synta66 suppresses human platelet activation in plasma and whole-blood thrombus formation . It also inhibits murine platelet responses and thrombus formation . In addition, Synta66 significantly inhibits FcεRI stimulated histamine and TNFα secretion .

属性

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)phenyl]-3-fluoropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3/c1-25-15-7-8-19(26-2)17(11-15)13-3-5-14(6-4-13)23-20(24)16-9-10-22-12-18(16)21/h3-12H,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEIWXNLDKUWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Synta66 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Synta66 is a selective inhibitor of the Orai1 channel, a key component of store-operated calcium (SOC) channels. [, , , , , , , , , , , ] It binds to the extracellular side of the Orai1 pore, near transmembrane helices TM1 and TM3, and the extracellular loop segments. [] This binding site is close to the Orai1 selectivity filter, explaining its ability to block calcium ion (Ca2+) influx through the channel. [] Downstream effects of Synta66-mediated Orai1 inhibition include:

- Reduced Ca2+ mobilization and degranulation in mast cells: This suggests therapeutic potential for allergic disorders and inflammatory responses. [, ]

- Suppressed platelet responses and reduced thrombus formation: This points towards its antithrombotic potential. []

- Impaired migration of B-cell cancer cells: This highlights its potential as an anti-cancer agent. []

- Reduced sustained K+-induced capillary-to-arteriole dilation in the brain: This suggests a role for SOCE in neurovascular coupling. []

ANone: Unfortunately, the provided research papers do not disclose the molecular formula, weight, or spectroscopic data for Synta66. This information is crucial for a complete structural understanding and would require consulting additional resources like patents or chemical databases.

A: Yes, research indicates that Orai1 and Orai3 channels are upregulated in aged rat coronary arteries. [] This upregulation contributes to vascular dysfunction observed in aging, making Orai channels potential targets for reducing cardiovascular disease risk.

A: Synta66 effectively inhibits SOC-mediated calcium entry in HT-29 colorectal adenocarcinoma cells even under simulated tumor microenvironment conditions (hydrogen peroxide, arachidonic acid, and low pH). [] Interestingly, its potency was enhanced in these conditions, suggesting it could be valuable for tumor suppression.

A: While Synta66 effectively blocks SOC in glioblastoma cell lines, it did not affect cell viability, division, or migration in the tested cell lines. [] This suggests that solely targeting Orai1 with Synta66 might not be sufficient to inhibit tumor progression in every cancer type. Further research is necessary to understand the potential reasons for this lack of effect on cell viability and explore alternative therapeutic strategies.

A: Research highlights the role of Junctophilin 4 (JPH4) in facilitating SOCE in dorsal root ganglion (DRG) neurons. [] JPH4 interacts with both Orai1 and STIM1, contributing to the clustering and coupling of these proteins at the endoplasmic reticulum-plasma membrane junctions, which is crucial for SOCE. Silencing JPH4 disrupts this process and inhibits SOCE, suggesting a potential interplay with Synta66's mechanism of action.

A: Synta66 has been shown to inhibit ATP-induced Ca2+ responses in hMSCs, particularly in processes like cell migration and osteogenic differentiation. [] This suggests a role for Orai channels in mediating the effects of extracellular ATP on hMSC functions.

A: Synta66 has been shown to partially inhibit VEGF-activated Ca2+ entry in human umbilical vein endothelial cells, highlighting the existence of both Synta66-sensitive and -resistant pathways in this context. [] Specifically, Synta66 inhibits a rapid component of VEGF-activated Ca2+ entry that occurs within 2 minutes of VEGF exposure and is mediated by Orai3 channels. []

A: In Müller glia, Synta66 effectively blocks the ICRAC, confirming the presence of functional Orai channels in these cells. [] This finding is significant because it sheds light on the intricate Ca2+ signaling mechanisms in Müller glia, which are crucial for retinal physiology and pathology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid](/img/structure/B1662353.png)

![4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B1662355.png)

![N'-(2-{4-[bis-(4-chlorophenyl)methyl]piperazin-1-ylmethyl}quinazolin-4-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B1662357.png)

![[2-(2,4-Dichloro-phenyl)-6-fluoro-2-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-yl]-morpholin-4-yl-methanone](/img/structure/B1662361.png)

![N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide](/img/structure/B1662368.png)